molecular formula C15H15OP B14322080 Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane CAS No. 109632-24-8

Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane

Katalognummer: B14322080
CAS-Nummer: 109632-24-8
Molekulargewicht: 242.25 g/mol
InChI-Schlüssel: UMEHAJABQNRABA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a benzyl group, an ethenyl group, an oxo group, and a phenyl group attached to a lambda5-phosphane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of benzyl chloride with ethenylphosphonic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential to achieve the desired purity levels required for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and ethenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylphosphine: Similar structure but lacks the benzyl and ethenyl groups.

    Benzylphosphine: Contains the benzyl group but lacks the ethenyl and oxo groups.

    Ethenylphosphine: Contains the ethenyl group but lacks the benzyl and oxo groups.

Uniqueness

Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the combination of benzyl, ethenyl, and oxo groups attached to the phosphane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

109632-24-8

Molekularformel

C15H15OP

Molekulargewicht

242.25 g/mol

IUPAC-Name

[ethenyl(phenyl)phosphoryl]methylbenzene

InChI

InChI=1S/C15H15OP/c1-2-17(16,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h2-12H,1,13H2

InChI-Schlüssel

UMEHAJABQNRABA-UHFFFAOYSA-N

Kanonische SMILES

C=CP(=O)(CC1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.